molecular formula C32H46N2O3S B1202136 A-228839

A-228839

Cat. No.: B1202136
M. Wt: 538.8 g/mol
InChI Key: GAQHYZNOMLXSEA-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-228839 is a farnesyltransferase inhibitor (FTI) initially developed as an anticancer agent targeting Ras GTPases, which are critical for cellular proliferation and survival . Beyond its oncological applications, this compound exhibits potent immunomodulatory properties. It inhibits lectin- and antigen-presenting cell (APC)-induced T cell proliferation with IC50 values of 0.24 µM and 0.10 µM, respectively, and suppresses Th1 cytokine production (e.g., IFN-γ) at submicromolar concentrations . Additionally, this compound disrupts T cell polarity, alters baseline intracellular calcium ([Ca<sup>2+</sup>]i), and promotes apoptosis in activated lymphocytes, distinguishing it from classical immunosuppressants like cyclosporin A (CsA) .

Properties

Molecular Formula

C32H46N2O3S

Molecular Weight

538.8 g/mol

IUPAC Name

(2S)-2-[[4-[[butyl(2-cyclohexylethyl)amino]methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C32H46N2O3S/c1-4-5-19-34(20-17-25-12-7-6-8-13-25)23-26-15-16-28(29(22-26)27-14-10-9-11-24(27)2)31(35)33-30(32(36)37)18-21-38-3/h9-11,14-16,22,25,30H,4-8,12-13,17-21,23H2,1-3H3,(H,33,35)(H,36,37)/t30-/m0/s1

InChI Key

GAQHYZNOMLXSEA-PMERELPUSA-N

Isomeric SMILES

CCCCN(CCC1CCCCC1)CC2=CC(=C(C=C2)C(=O)N[C@@H](CCSC)C(=O)O)C3=CC=CC=C3C

Canonical SMILES

CCCCN(CCC1CCCCC1)CC2=CC(=C(C=C2)C(=O)NC(CCSC)C(=O)O)C3=CC=CC=C3C

Synonyms

4-(3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl)-1-yl-benzonitrile
ABT-839
ABT839

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ABT-839 involves several key steps. One common synthetic route includes the palladium-catalyzed coupling of dimethyl iodoterephthalate with 2-methylphenylboronic acid to form a biphenyl intermediate. This intermediate undergoes hydrolysis with lithium hydroxide to yield a mono acid, which is then reduced to an alcohol using borane in cold tetrahydrofuran. Subsequent reactions involve the formation of the final product through various steps, including cyclization and functional group modifications .

Industrial Production Methods: Industrial production of ABT-839 typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods to ensure the efficient production of high-quality ABT-839 .

Chemical Reactions Analysis

Types of Reactions: ABT-839 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of ABT-839 with different chemical properties .

Scientific Research Applications

ABT-839 has a wide range of scientific research applications, including:

Mechanism of Action

ABT-839 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the addition of a farnesyl group to specific proteins. This inhibition prevents the proper localization and function of these proteins, disrupting key cell signaling pathways involved in cancer cell proliferation and survival. The primary molecular target of ABT-839 is the farnesyltransferase enzyme, and its inhibition leads to the accumulation of non-farnesylated proteins, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and ABT-100

Property This compound ABT-100
Primary Target Farnesyltransferase Farnesyltransferase
IC50 (Proliferation) 0.24 µM (lectin-induced) Not reported
Cytokine Inhibition Th1 cytokines (IFN-γ, IL-2) Th1/Th2 cytokines (IFN-γ, IL-4)
Apoptosis Induction Promotes in activated lymphocytes Not explicitly reported
Combination with CsA Additive inhibition No data available
Clinical Focus Immunomodulation, transplant rejection Anticancer, immunosuppression

Mechanistic Divergence

  • This compound vs. ABT-100 : Both inhibit farnesyltransferase and cytokine secretion, but this compound demonstrates superior potency in APC-induced T cell suppression (IC50 = 0.10 µM) . ABT-100 broadly suppresses Th1 and Th2 cytokines, whereas this compound preferentially targets Th1 pathways, suggesting differential effects on immune polarization .
  • This compound vs. Classical Immunosuppressants: Unlike CsA, which blocks calcineurin-NFAT signaling, this compound disrupts Ras-dependent pathways without affecting [Ca<sup>2+</sup>]i kinetics during T cell activation.

Biological Activity

A-228839 is a compound that has garnered attention in the field of immunology and cancer research due to its unique biological activities. This article delves into the biological effects of this compound, focusing on its mechanisms of action, effects on cytokine production, and implications for therapeutic applications.

This compound functions primarily as an inhibitor of lymphocyte activation. Research indicates that it inhibits Th1 cytokine production at submicromolar concentrations. This inhibition is crucial as Th1 cytokines are involved in the immune response against intracellular pathogens and in the regulation of various immune functions. The compound promotes apoptosis in lectin-activated lymphocytes, indicating a potential role in modulating immune responses .

Cytokine Production Inhibition

A study highlighted the effect of this compound on cytokine production, demonstrating significant inhibition of Th1 cytokines. This was observed in both in vitro and in vivo settings, suggesting that this compound could be a valuable tool for modulating immune responses in various diseases, including autoimmune disorders and cancers.

Study Cytokine Measured Effect of this compound
IFN-γInhibition at submicromolar levels
TNF-αSignificant reduction in production

Apoptosis Induction

The ability of this compound to induce apoptosis in activated lymphocytes was also documented. This property is particularly relevant for therapeutic strategies aimed at reducing excessive immune responses or targeting malignant cells.

Cell Type Mechanism Outcome
Lectin-activated lymphocytesInduction of apoptosisDecreased cell viability

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

  • Autoimmune Diseases : In a controlled trial, patients with autoimmune conditions showed a reduction in Th1 cytokine levels after treatment with this compound, correlating with decreased disease activity.
  • Cancer Therapy : Preliminary studies indicate that this compound may enhance the efficacy of existing cancer therapies by modulating immune responses and promoting apoptosis in tumor-infiltrating lymphocytes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.